molecular formula C20H10Br6N4O2S3 B4289631 2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE

2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE

Cat. No.: B4289631
M. Wt: 913.9 g/mol
InChI Key: UZCNQDQYFCQYBE-UHFFFAOYSA-N
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Description

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] is a complex organic compound featuring a cyanoisothiazole core with bis(thio) linkages and tribromophenyl acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] typically involves multi-step organic reactions. The process begins with the formation of the cyanoisothiazole core, followed by the introduction of bis(thio) linkages and subsequent attachment of the tribromophenyl acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is carefully controlled to ensure consistency and quality, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the cyano group or the thio linkages.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the cyanoisothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the cyanoisothiazole core.

Scientific Research Applications

2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] involves interactions with specific molecular targets and pathways. The cyanoisothiazole core and bis(thio) linkages may interact with enzymes or receptors, leading to modulation of biological processes. The tribromophenyl groups can enhance binding affinity and specificity, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(4-fluorobenzyl)acetamide]
  • 2,2’-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2,4-dimethylphenyl)acetamide]

Uniqueness

Compared to similar compounds, 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis[N-(2,4,6-tribromophenyl)acetamide] is unique due to the presence of tribromophenyl groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[[4-cyano-3-[2-oxo-2-(2,4,6-tribromoanilino)ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Br6N4O2S3/c21-8-1-11(23)17(12(24)2-8)28-15(31)6-33-19-10(5-27)20(35-30-19)34-7-16(32)29-18-13(25)3-9(22)4-14(18)26/h1-4H,6-7H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCNQDQYFCQYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=C(C=C(C=C3Br)Br)Br)C#N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Br6N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE
Reactant of Route 2
2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(4-CYANO-3-{[2-OXO-2-(2,4,6-TRIBROMOANILINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE

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